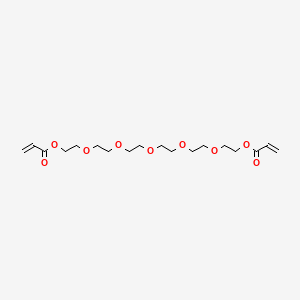

Bis-acrylate-PEG6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMSYVRRDYJQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234273 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-58-9 | |

| Record name | 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-acrylate-PEG6 for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-acrylate-PEG6, systematically named 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate, is a polyethylene (B3416737) glycol (PEG) derivative characterized by the presence of acrylate (B77674) functional groups at both ends of a PEG chain with six ethylene (B1197577) glycol repeat units. This bifunctional molecule is of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to its ability to form crosslinked hydrogel networks and its utility as a flexible linker in novel therapeutic modalities. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound and related PEG-diacrylate (PEGDA) compounds, with a focus on their use in hydrogel-based drug delivery systems and as linkers in Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a liquid at room temperature and is characterized by its defined molecular weight and chemical structure, which impart specific physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | N/A |

| Synonyms | PEG6-diacrylate | N/A |

| CAS Number | 85136-58-9 | N/A |

| Molecular Formula | C₁₈H₃₀O₉ | N/A |

| Molecular Weight | 390.43 g/mol | N/A |

| Physical Form | Liquid | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis of this compound and Related PEG-Diacrylates

The synthesis of this compound and other PEG-diacrylates generally involves the acrylation of polyethylene glycol. A general protocol for the synthesis of PEGDA is provided below, which can be adapted for the specific synthesis of this compound by using hexaethylene glycol as the starting material.

Experimental Protocol: Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA)

Materials:

-

Poly(ethylene glycol) (PEG) of desired molecular weight (e.g., hexaethylene glycol for this compound)

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Magnesium sulfate

-

Potassium carbonate

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

Dissolution: Dissolve PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of TEA: Cool the solution in an ice bath and add triethylamine dropwise. TEA acts as a base to neutralize the HCl byproduct of the reaction.

-

Acrylation: Slowly add acryloyl chloride to the reaction mixture. The molar ratio of PEG to acryloyl chloride to TEA is typically 1:2.2:2.2 to ensure complete acrylation.

-

Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Washing: Wash the reaction mixture with a 2 M potassium carbonate solution to remove unreacted starting materials and byproducts. Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Precipitation: Precipitate the PEGDA product by adding the solution to cold diethyl ether.

-

Filtration and Drying: Collect the precipitate by filtration and dry it under a vacuum.

-

Characterization: Confirm the structure and purity of the synthesized PEGDA using ¹H NMR spectroscopy. The appearance of peaks corresponding to the acrylate protons and the disappearance of the terminal hydroxyl protons of PEG indicate successful synthesis.

Applications in Hydrogel-Based Drug Delivery

This compound and other PEGDAs are widely used to fabricate hydrogels for controlled drug delivery. The crosslinked network of the hydrogel can encapsulate therapeutic agents and release them in a sustained manner. The mechanical properties and drug release kinetics of these hydrogels can be tuned by varying the PEG molecular weight and concentration.

Mechanical Properties of PEGDA Hydrogels

The mechanical properties of hydrogels are crucial for their application in drug delivery and tissue engineering. The compressive and shear moduli are key parameters used to characterize the stiffness and elasticity of the hydrogel network.

| PEGDA Molecular Weight (Da) | PEGDA Concentration (wt%) | Compressive Modulus (kPa) | Shear Modulus (kPa) |

| 400 | 20 | 260 | - |

| 400 | 40 | 1020 | - |

| 3400 | 20 | 130 | - |

| 3400 | 40 | 520 | - |

| 3400 | 10 | - | 25 |

| 6000 | 10 | - | 15 |

| 10000 | 10 | - | 8 |

| 20000 | 10 | - | 3 |

Note: Data compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocol: Fabrication of PEGDA Hydrogels

Materials:

-

PEGDA (e.g., this compound)

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS)

-

UV light source (365 nm)

Procedure:

-

Precursor Solution Preparation: Dissolve the desired concentration of PEGDA and photoinitiator in PBS.

-

Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold).

-

Photopolymerization: Expose the precursor solution to UV light for a specified time to initiate crosslinking and form the hydrogel. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

-

Swelling: After polymerization, immerse the hydrogel in PBS to allow it to swell to equilibrium.

Experimental Protocol: Mechanical Testing of Hydrogels

Instrumentation:

-

Mechanical tester (e.g., Instron, TA Instruments) with a compression platen or rheometer with parallel plate geometry.

Procedure for Compressive Testing:

-

Sample Preparation: Prepare cylindrical hydrogel samples of known dimensions.

-

Testing: Place the swollen hydrogel sample on the lower platen of the mechanical tester. Apply a compressive force at a constant strain rate (e.g., 10% per minute).

-

Data Analysis: Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.

Experimental Protocol: In Vitro Drug Release Study

Materials:

-

Drug-loaded hydrogels

-

Release medium (e.g., PBS at 37°C)

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Drug Loading: Incorporate the drug into the hydrogel either by adding it to the precursor solution before polymerization or by soaking the pre-formed hydrogel in a drug solution.

-

Release Study: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium at 37°C with gentle agitation.

-

Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

-

Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

Role as a Linker in PROTACs

This compound and other PEG derivatives are increasingly being used as linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.[1] The flexible and hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of the PROTAC molecule.[1]

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

The following diagram illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system to degrade a target protein of interest (POI).

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Evaluating PROTAC Efficacy

The following workflow outlines the key steps in assessing the effectiveness of a newly synthesized PROTAC.

Caption: Experimental workflow for evaluating PROTAC efficacy in vitro.

Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation

Materials:

-

Cell culture medium and supplements

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Acquire the image of the blot using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of the target protein in each sample, normalized to the loading control.

Experimental Protocol: Cell Viability Assay (MTS Assay)

Materials:

-

Cell culture medium

-

PROTAC of interest

-

MTS reagent

-

96-well plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the PROTAC as described for the Western blot.

-

MTS Reagent Addition: After the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Conclusion

This compound is a versatile molecule with significant potential in biomedical research and drug development. Its well-defined structure and bifunctional nature make it an excellent building block for the creation of biocompatible hydrogels for controlled drug release and a valuable component in the design of innovative therapeutics like PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and utilize the unique properties of this compound and related PEGDA compounds in their work. As the fields of drug delivery and targeted protein degradation continue to evolve, the importance of such well-characterized and adaptable chemical entities is poised to grow.

References

Bis-acrylate-PEG6 synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Bis-acrylate-PEG6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a homobifunctional crosslinker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines detailed experimental protocols, data presentation in tabular format, and visual diagrams to elucidate key processes.

Introduction

This compound is a derivative of polyethylene (B3416737) glycol (PEG) featuring acrylate (B77674) functional groups at both termini of a discrete chain of six ethylene (B1197577) glycol units. The acrylate groups are amenable to Michael addition reactions with nucleophiles such as thiols, making this crosslinker valuable for conjugating molecules of interest. Its PEG linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of hexaethylene glycol with acryloyl chloride in the presence of a non-nucleophilic base. This method ensures the efficient formation of the desired di-acrylate product.

Experimental Protocol: Acrylation of Hexaethylene Glycol

This protocol is adapted from general procedures for the synthesis of PEG diacrylates.

Materials:

-

Hexaethylene glycol (HO-(CH₂CH₂O)₆-H)

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

2 M Potassium carbonate (K₂CO₃) solution

-

Anhydrous Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Argon gas

Procedure:

-

Dissolve hexaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution dropwise while stirring.

-

Slowly add acryloyl chloride (2.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

-

Allow the reaction to warm to room temperature and stir overnight under argon.

-

Wash the reaction mixture with 2 M K₂CO₃ solution.

-

Separate the organic phase and dry it over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent.

-

Precipitate the product by adding the DCM solution to cold diethyl ether.

-

Filter the precipitate and dry it under vacuum to yield this compound as a liquid.

Synthesis Reaction Diagram

Caption: Synthesis of this compound via esterification.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the presence of the acrylate groups and the PEG backbone.

-

Dissolve a small sample of the purified this compound in deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.40 | dd | 2H | Acrylate vinyl proton (trans to C=O) |

| 6.12 | dd | 2H | Acrylate vinyl proton (geminal) |

| 5.81 | dd | 2H | Acrylate vinyl proton (cis to C=O) |

| 4.25 | t | 4H | -CH₂- next to the ester oxygen |

| 3.70 | t | 4H | -CH₂- adjacent to the ester-linked -CH₂- |

| 3.65 | m | 16H | Internal ethylene glycol protons |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the key functional groups present in the molecule.

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small drop of the liquid this compound sample directly on the ATR crystal.

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2870 | Strong | C-H stretching (alkane) |

| 1725 | Strong | C=O stretching (ester) |

| 1635 | Medium | C=C stretching (alkene) |

| 1410 | Medium | C-H in-plane bending (vinyl) |

| 1190 | Strong | C-O stretching (ester) |

| 1100 | Strong | C-O-C stretching (ether) |

| 810 | Medium | C-H out-of-plane bending (vinyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized product.

-

Prepare a sample of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Acquire the mass spectrum in positive ion mode to observe protonated or sodiated molecular ions.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 391.20 | ~391.2 |

| [M+Na]⁺ | 413.18 | ~413.2 |

| [M+K]⁺ | 429.15 | ~429.2 |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This guide provides a framework for the synthesis and characterization of this compound. The successful synthesis can be confirmed by a combination of NMR, FTIR, and mass spectrometry, ensuring the final product is of high purity and has the correct chemical structure for subsequent applications in drug development and materials science. Adherence to these protocols will enable researchers to reliably produce and validate this important chemical entity.

The Core Mechanism of Bis-acrylate-PEG6 in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker that connects the two ends of the molecule. This technical guide provides an in-depth exploration of the mechanism of action of Bis-acrylate-PEG6, a polyethylene (B3416737) glycol (PEG)-based linker, in the context of PROTAC-mediated protein degradation. While specific quantitative data for PROTACs utilizing this compound are not extensively available in the public domain, this guide will detail its proposed mechanism, outline relevant experimental protocols, and present representative data from PROTACs with similar PEG linkers to provide a comprehensive framework for researchers in the field.

Introduction to Targeted Protein Degradation and PROTACs

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, TPD strategies aim to eliminate the target protein altogether. PROTACs are at the forefront of this technology. These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[3]

The linker is not merely a passive spacer; its length, composition, and flexibility play a crucial role in the efficacy of a PROTAC.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3][5] this compound is a PEG-based linker with two acrylate (B77674) functional groups, making it a bifunctional electrophile suitable for covalent linkage to nucleophilic residues on the E3 ligase and POI ligands.

The Mechanism of Action of a this compound-based PROTAC

The mechanism of action of a PROTAC utilizing a this compound linker follows a catalytic cycle that can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC first binds to both the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). The PEG6 linker provides the necessary length and flexibility to allow for the optimal orientation of the two proteins for the subsequent ubiquitination step. The formation of a stable ternary complex is a critical determinant of a PROTAC's degradation efficiency.[6]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to one or more lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can bind to another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.

Synthesis of a this compound PROTAC

The "bis-acrylate" nature of the linker suggests that it is designed for conjugation to nucleophilic groups, such as amines or thiols, on the POI and E3 ligase ligands via a Michael addition reaction.[7] This type of reaction is advantageous as it can proceed under mild conditions.

The general synthetic strategy would involve a two-step sequential Michael addition. First, one of the acrylate groups of this compound would be reacted with a nucleophilic handle on the E3 ligase ligand. After purification of this mono-substituted intermediate, the second acrylate group would be reacted with a nucleophilic handle on the POI ligand.

Quantitative Data for PEG-based PROTACs

While specific data for this compound is limited, studies on other PROTACs with PEG linkers demonstrate the critical importance of linker length on degradation efficiency. The following tables summarize representative data for PROTACs targeting different proteins, illustrating the impact of PEG linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths

| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| PROTAC 1 | 12 | >1000 | <10 |

| PROTAC 2 | 16 | 100 | 85 |

| PROTAC 3 | 20 | 20 | >95 |

| PROTAC 4 | 24 | 150 | 80 |

Data is representative and adapted from studies on ERα degraders.

Table 2: Degradation Potency of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs with Varying PEG Units

| PROTAC Compound | Number of PEG Units | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| BTK PROTAC 1 | 3 | >500 | 20 |

| BTK PROTAC 2 | 5 | 50 | 90 |

| BTK PROTAC 3 | 7 | 10 | >95 |

| BTK PROTAC 4 | 9 | 5.9 | >95 |

Data is representative and adapted from studies on BTK degraders.[6]

These data highlight that an optimal linker length is crucial for achieving potent protein degradation. A linker that is too short may not allow for the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes.

Detailed Experimental Protocols

The characterization of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Objective: To confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase and to quantify the binding affinities.

Several biophysical techniques can be used for this purpose, including:

-

Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled protein upon binding to another molecule.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between two fluorophores brought into proximity by the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with the binding events to determine the thermodynamic parameters of complex formation.

-

Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (on- and off-rates).

Ubiquitination Assays

Objective: To demonstrate that the PROTAC-induced ternary complex formation leads to the ubiquitination of the target protein.

Methodology (Immunoprecipitation-based):

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear corresponding to polyubiquitinated target protein in the PROTAC-treated samples confirms ubiquitination.

Conclusion

This compound represents a valuable tool in the expanding arsenal (B13267) of PROTAC linkers. Its PEG-based structure offers favorable physicochemical properties, while the bis-acrylate functionality allows for covalent linkage to protein ligands through efficient Michael addition chemistry. Although specific examples of its application in published literature are currently scarce, the principles outlined in this guide provide a solid foundation for its use in the design and development of novel protein degraders. The systematic evaluation of PROTACs with varying linker lengths and compositions, using the detailed experimental protocols provided, is essential for optimizing degradation potency and selectivity. As the field of targeted protein degradation continues to evolve, the rational design of linkers like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality.

References

- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bis-acrylate-PEG6 for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-acrylate-PEG6, a bifunctional crosslinker pivotal in the development of targeted therapeutics. This document outlines its chemical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.

Core Compound Data: this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring acrylate (B77674) functional groups at both ends. These reactive groups allow for covalent conjugation with other molecules, making it a versatile tool in bioconjugation and drug delivery research.

| Property | Value | Reference |

| CAS Number | 85136-58-9 | [1] |

| Molecular Weight | 390.43 g/mol | [1] |

| Molecular Formula | C18H30O9 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥98.0% | [1][3] |

| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | [1] |

| Storage Conditions | Store at 4°C under a nitrogen atmosphere. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |

| Solubility | Soluble in various organic solvents. | [3] |

Application in PROTAC Synthesis

This compound is predominantly used as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy. The length, flexibility, and chemical nature of the linker, such as the PEG chain in this compound, influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity imparted by the PEG chain can also improve the solubility and cell permeability of the resulting PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker typically involves a Michael addition reaction. This reaction allows for the sequential conjugation of a thiol- or amine-containing ligand for the target protein and a thiol- or amine-containing ligand for the E3 ligase to the acrylate groups of the linker.

Protocol: Synthesis of a PROTAC via Michael Addition

This protocol provides a general framework for the synthesis of a PROTAC using this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific ligands.

Materials:

-

This compound

-

Target Protein Ligand with a free amine or thiol group (Ligand-NH2 or Ligand-SH)

-

E3 Ligase Ligand with a free amine or thiol group (E3-Ligand-NH2 or E3-Ligand-SH)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Base catalyst (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel and stirring apparatus

-

Purification system (e.g., Preparative HPLC)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

-

First Conjugation (Ligand to Linker):

-

Dissolve the Target Protein Ligand (1.0 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Add this compound (1.1 equivalents) to the solution.

-

Add DIPEA (2.0 equivalents) to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate (Ligand-Linker-Acrylate).

-

Upon completion, the reaction mixture can be used directly in the next step or purified by flash chromatography if necessary.

-

-

Second Conjugation (E3 Ligand to Intermediate):

-

To the reaction mixture containing the mono-conjugated intermediate, add the E3 Ligase Ligand (1.2 equivalents).

-

If necessary, add additional DIPEA (1.0-2.0 equivalents).

-

Stir the reaction mixture at room temperature overnight or until LC-MS analysis indicates the completion of the reaction.

-

-

Purification and Characterization:

-

Quench the reaction by adding a small amount of water.

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

Characterize the purified PROTAC using LC-MS to confirm the molecular weight and NMR to verify the structure.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of a PROTAC using this compound.

Caption: Workflow for PROTAC synthesis using a bis-acrylate linker.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

References

An In-depth Technical Guide to Bis-acrylate-PEG6 and PEG-Diacrylate (PEGDA) Hydrogels for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis-acrylate-polyethylene glycol (specifically Bis-acrylate-PEG6) and the broader class of polyethylene (B3416737) glycol diacrylate (PEGDA) hydrogels. It is designed to serve as a core resource for researchers and professionals in drug development and tissue engineering, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes.

Introduction to this compound and PEGDA Hydrogels

Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone of biomedical research due to their biocompatibility, tunable properties, and ability to mimic the native extracellular matrix. PEG diacrylate (PEGDA) is a derivative of PEG that possesses acrylate (B77674) groups at each end of the PEG chain, enabling the formation of crosslinked hydrogel networks through photopolymerization.[1] These hydrogels are non-toxic and elicit a minimal immune response.[1] this compound is a specific type of PEGDA with six repeating ethylene (B1197577) glycol units. While much of the detailed experimental literature focuses on PEGDA with varying molecular weights, the principles and methodologies are directly applicable to this compound.

PEGDA hydrogels are widely utilized in drug delivery and tissue engineering.[2] Their porous structure allows for the encapsulation of therapeutic molecules and cells, and the release kinetics can be precisely controlled by modulating the hydrogel's physical and chemical properties.[3] Key parameters that influence hydrogel characteristics include the molecular weight of the PEGDA precursor, the polymer concentration in the precursor solution, and the concentration of the photoinitiator used for crosslinking.[2][4]

Synthesis and Physicochemical Properties

This compound and other PEGDA hydrogels are typically synthesized via free-radical photopolymerization. This process involves exposing a solution containing the PEGDA macromer and a photoinitiator to ultraviolet (UV) light, which initiates the crosslinking of the acrylate groups to form a hydrogel network.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | N/A |

| Molecular Weight | 390.43 g/mol | N/A |

| Physical Form | Liquid | N/A |

| Purity | >95% | N/A |

| Storage Temperature | 2-8°C, Sealed in dry | N/A |

Table 2: Influence of PEGDA Molecular Weight and Concentration on Hydrogel Properties

| PEGDA MW (Da) | PEGDA Conc. (wt%) | Swelling Ratio (Q) | Compressive Modulus (kPa) | Mesh Size (nm) | Source |

| 3,400 | 10 | - | 77 ± 19 | 4.19 ± 0.01 | [6][7] |

| 10,000 | 10 | - | - | 9.11 ± 0.25 | [7] |

| 20,000 | 10 | - | - | 16.71 ± 0.30 | [7] |

| 4,000 | 20 | ~6 | - | - | [3] |

| 10,000 | 20 | ~8 | - | - | [3] |

| 20,000 | 20 | ~12 | - | - | [3] |

| 4,000 | 30 | ~4.5 | - | - | [3] |

| 10,000 | 30 | ~6 | - | - | [3] |

| 20,000 | 30 | ~8 | - | - | [3] |

| 4,000 | 40 | ~3.5 | - | - | [3] |

| 10,000 | 40 | ~5 | - | - | [3] |

| 20,000 | 40 | ~6.5 | - | - | [3] |

Table 3: Effect of Photoinitiator (PI) Concentration on Hydrogel Properties

| PI Concentration (wt%) | Effect on Tensile Strength | Effect on Swelling | Effect on Cell Viability | Source |

| 0.01 - 1 | Decreased with increasing concentration | Increased with increasing concentration | Decreased with increasing concentration | [4] |

| 0.2 vs 0.6 | Higher concentration leads to higher failure strength | - | Higher for 0.2% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of this compound and PEGDA hydrogels.

Synthesis of PEGDA Hydrogels by Photopolymerization

This protocol describes the general procedure for preparing PEGDA hydrogels.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

-

Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone)

-

Phosphate-buffered saline (PBS) or other suitable solvent

-

UV light source (365 nm)

Procedure:

-

Prepare a precursor solution by dissolving PEGDA in PBS to the desired concentration (e.g., 10%, 20% w/v).

-

Add the photoinitiator to the precursor solution. A common concentration is 0.05-1% w/v.[4] Ensure the photoinitiator is completely dissolved.

-

To encapsulate cells or drugs, add them to the precursor solution at this stage and mix gently to ensure uniform distribution.

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time to ensure complete polymerization (typically a few minutes). The exact time will depend on the photoinitiator concentration and light intensity.

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with PBS or deionized water to remove any unreacted monomers and photoinitiator.[5]

Characterization of Hydrogel Properties

The swelling ratio provides insight into the crosslink density of the hydrogel.

Procedure:

-

Immerse the prepared hydrogel in deionized water or PBS at 37°C.[3]

-

At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (swollen weight, Ws).

-

Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).

-

Lyophilize (freeze-dry) the swollen hydrogel to remove all water and record its dry weight (Wd).

-

Calculate the swelling ratio (Q) using the formula: Q = Ws / Wd.[8]

This protocol determines the stiffness of the hydrogel.

Procedure:

-

Prepare cylindrical hydrogel samples.

-

Perform unconfined compression testing using a mechanical testing machine equipped with a parallel-plate compression clamp.[8]

-

Apply a compressive strain at a constant rate.

-

The compressive modulus is determined from the slope of the linear region of the resulting stress-strain curve.[8]

SEM is used to visualize the porous microstructure of the hydrogel.

Procedure:

-

Equilibrate the hydrogel sample in water.

-

Freeze the sample rapidly in liquid nitrogen.

-

Lyophilize the frozen sample to remove water while preserving the porous structure.

-

Mount the dried hydrogel on an SEM stub and sputter-coat it with a conductive material (e.g., gold-palladium).

-

Image the cross-section of the hydrogel using an SEM to observe the pore morphology.[9]

FTIR is used to confirm the chemical structure of the PEGDA and the resulting hydrogel.

Procedure:

-

Obtain FTIR spectra of the PEG precursor, the acrylated PEGDA, and the crosslinked hydrogel.

-

For liquid samples (PEG, PEGDA), a small drop can be placed between KBr pellets. For the hydrogel, an attenuated total reflectance (ATR)-FTIR setup is often used.

-

Successful acrylation is confirmed by the appearance of a peak around 1725 cm⁻¹ (C=O stretching of the acrylate ester) and peaks around 1635 cm⁻¹ (C=C stretching of the vinyl group).[6]

-

Successful polymerization is indicated by the disappearance or significant reduction of the C=C peak in the hydrogel spectrum.

Drug Loading and Release Studies

This protocol outlines how to load a drug into a PEGDA hydrogel and measure its release profile.

Procedure for Drug Loading:

-

Encapsulation during polymerization: Add the drug to the precursor solution before UV exposure, as described in the synthesis protocol.

-

Equilibrium partitioning (swelling method):

-

Prepare a drug solution of known concentration.

-

Immerse a pre-formed hydrogel in the drug solution and allow it to swell to equilibrium. The drug will diffuse into the hydrogel.

-

Procedure for In Vitro Drug Release:

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C).

-

At specific time points, collect a sample of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative amount of drug released over time.[10]

Cell Encapsulation and Viability Assay

This protocol describes the encapsulation of cells within a PEGDA hydrogel and the assessment of their viability.

Procedure for Cell Encapsulation:

-

Prepare a sterile PEGDA precursor solution and add a sterile photoinitiator solution.

-

Centrifuge the desired cells and resuspend them in the precursor solution at the desired cell density (e.g., 1 x 10⁶ cells/mL).[11]

-

Gently mix to ensure a uniform cell suspension.

-

Polymerize the cell-laden solution using UV light as described in the synthesis protocol. Use a low UV intensity and short exposure time to minimize cell damage.[1]

Procedure for Cell Viability Assay (e.g., Live/Dead Assay):

-

Culture the cell-laden hydrogels in an appropriate cell culture medium.

-

At desired time points, wash the hydrogels with PBS.

-

Incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).

-

Visualize the stained cells using a fluorescence microscope.

-

Quantify cell viability by counting the number of live and dead cells in multiple fields of view.[11]

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships in the study of this compound and PEGDA hydrogels.

Degradation of PEGDA Hydrogels

The degradation of PEGDA hydrogels is a critical factor for in vivo applications. The primary mechanism of degradation is the hydrolysis of the ester linkages at the ends of the PEG chains.[6] This process can be influenced by environmental factors such as pH and temperature. Additionally, oxidative degradation of the polyether backbone can also contribute to the breakdown of the hydrogel.[8] The degradation rate is inversely related to the crosslink density; hydrogels with a higher crosslink density (lower molecular weight PEGDA, higher polymer concentration) will degrade more slowly.[8] For applications requiring a more stable material, PEG diacrylamide (B3188283) (PEGDAA), which has more hydrolytically stable amide linkages, can be used as an alternative.[6]

Conclusion

This compound and the broader family of PEGDA hydrogels offer a versatile and highly tunable platform for a wide range of biomedical applications, including drug delivery and tissue engineering. By carefully selecting the molecular weight of the PEGDA precursor, the polymer concentration, and the photoinitiator concentration, researchers can tailor the physical, chemical, and biological properties of the resulting hydrogels to meet the specific requirements of their application. This guide provides the fundamental knowledge and detailed protocols necessary for the effective design, synthesis, and characterization of these promising biomaterials.

References

- 1. Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA–FITC from Photo Crosslinked Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.tus.ie [research.tus.ie]

- 5. mdpi.com [mdpi.com]

- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study on the material properties of novel PEGDA/gelatin hybrid hydrogels polymerized by electron beam irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]

Bis-acrylate-PEG6 solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bis-acrylate-PEG6, a bifunctional monomer crucial in the synthesis of hydrogels, coatings, and other crosslinked polymer networks. For the purpose of this guide, this compound is understood to be a poly(ethylene glycol) diacrylate (PEGDA) with a PEG chain consisting of approximately six ethylene (B1197577) glycol repeat units (average Mₙ ≈ 378 g/mol ). Given the limited availability of specific quantitative data for this exact oligomer, this guide synthesizes information from analogous low molecular weight PEGDAs (Mₙ 250-700 g/mol ) to provide a reliable reference for formulation and experimental design.

Core Concept: Understanding PEGDA Solubility

The solubility of this compound is governed by the physicochemical properties of its two primary components: the hydrophilic poly(ethylene glycol) backbone and the relatively more hydrophobic terminal acrylate (B77674) groups. The principle of "like dissolves like" is paramount. The short, flexible PEG chain imparts significant water solubility and miscibility with many polar organic solvents. Low molecular weight PEGs themselves can be considered protic solvents with aprotic binding sites, making them soluble in a wide array of organic substrates.[1]

Solubility Data Summary

The following table summarizes the solubility of low molecular weight PEGDA, including this compound, in a range of common laboratory solvents. The data is compiled from technical data sheets and peer-reviewed literature, representing qualitative and, where available, quantitative information.

| Solvent | Solvent Polarity (Relative) | Solubility / Miscibility | Notes |

| Water | Very High (Polar, Protic) | Soluble / Miscible [2][3] | Excellent solubility is expected due to the hydrophilic PEG backbone.[4][5] A PEGDA with Mₙ 3400 has a reported solubility of 20 wt.% at 23 °C.[6] |

| Methanol / Ethanol | High (Polar, Protic) | Soluble / Miscible [7] | The alcohol's polarity and hydrogen bonding capability are compatible with the ether linkages of the PEG chain. |

| Acetone | High (Polar, Aprotic) | Soluble / Miscible | Generally a good solvent for a wide range of oligomers. |

| Dimethylformamide (DMF) | High (Polar, Aprotic) | Soluble / Miscible | Often used as a reaction solvent for polymerizations involving acrylates. |

| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | Soluble / Miscible | A strong polar aprotic solvent capable of dissolving a wide range of substances. A good solvent for PEG.[8] |

| Tetrahydrofuran (THF) | Medium (Polar, Aprotic) | Soluble / Miscible [7] | Studies identify THF as an excellent solvent for PEG.[8] |

| Dichloromethane (DCM) | Medium (Polar, Aprotic) | Soluble / Miscible | A common solvent for many polymers and oligomers. |

| Chloroform | Medium (Polar, Aprotic) | Soluble / Miscible [7] | Similar to DCM, it is an effective solvent for PEG-based molecules.[8] |

| Toluene (B28343) | Low (Nonpolar) | Partially Soluble to Insoluble | The nonpolar aromatic nature of toluene is less compatible with the highly polar PEG chain. |

| Hexane / Heptane | Very Low (Nonpolar) | Insoluble | Aliphatic hydrocarbons are poor solvents for polar PEG-based molecules. |

Experimental Protocol for Solubility Determination

This section details a standardized methodology for the qualitative and quantitative determination of this compound solubility in a given solvent.

1. Materials and Equipment:

-

This compound (liquid)

-

Analytical balance (± 0.1 mg precision)

-

20 mL glass scintillation vials with screw caps

-

Calibrated positive displacement pipettes or glass syringes

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Ultrasonic bath[9]

-

Temperature-controlled environment (e.g., water bath or incubator) at 25 °C

2. Qualitative Assessment (Rapid Screening):

-

Add 1 mL of the selected solvent to a glass vial.

-

Add 100 µL (~112 mg) of this compound to the solvent.

-

Cap the vial securely and vortex for 30 seconds.

-

Visually inspect the solution against a dark background for any signs of cloudiness, phase separation, or undissolved droplets.

-

If the solution is not clear, place it on a magnetic stirrer for 10 minutes or in an ultrasonic bath for 5 minutes.[9]

-

Re-inspect the solution. Classify as:

-

Soluble/Miscible: A single, clear, homogenous phase is observed.

-

Partially Soluble: The solution is cloudy, hazy, or contains undissolved droplets that do not clarify with mixing.

-

Insoluble: Two distinct liquid layers are present, or the this compound remains as a separate phase.

-

3. Quantitative Assessment (Weight/Volume Percentage):

-

Tare a clean, dry glass vial on the analytical balance.

-

Add a precisely weighed amount of this compound to the vial (e.g., 1.000 g).

-

Add a small, known volume of the solvent (e.g., 1.0 mL) to the vial.

-

Cap the vial and mix using a vortex mixer and/or magnetic stirrer at a constant temperature (25 °C) until the solution is homogenous. If dissolution is slow, an ultrasonic bath can be used.[9]

-

Continue to add the solvent in known increments (e.g., 0.5 mL), ensuring complete dissolution after each addition.

-

The saturation point is reached when a slight permanent cloudiness or the formation of a second phase persists after vigorous and prolonged mixing.

-

Calculate the solubility in weight/volume % (g/mL) or other desired units based on the total mass of solute and volume of solvent added just before the saturation point was reached. For example, a procedure for preparing a 10% (w/v) solution involves dissolving 100 mg of PEGDA in 1.0 mL of the solvent.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(ethylene glycol) diacrylate (Mn 2000) [chembk.com]

- 3. Poly(ethylene glycol) diacrylate | 26570-48-9 [chemicalbook.com]

- 4. polysciences.com [polysciences.com]

- 5. polysciences.com [polysciences.com]

- 6. Poly(ethylene glycol) diacrylate CAS 26570-48-9 Sigma Aldrich [sigmaaldrich.com]

- 7. Water soluble hyperbranched polymers from controlled radical homopolymerization of PEG diacrylate - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01253H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. advancedbiomatrix.com [advancedbiomatrix.com]

Bis-acrylate-PEG6 stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Bis-Acrylate-PEG6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional crosslinker commonly employed in the synthesis of hydrogels, PROTACs (PROteolysis TArgeting Chimeras), and other advanced biomaterials.[1][2][3] Its structure, featuring a hexa-ethylene glycol (PEG6) core flanked by two acrylate (B77674) groups, provides a flexible, hydrophilic spacer that is critical for its function in biological systems. Understanding the chemical stability and optimal storage conditions of this reagent is paramount for ensuring experimental reproducibility, maintaining material integrity, and guaranteeing the performance of the final product.

This guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to various degradation pathways. It outlines recommended storage conditions based on vendor datasheets and scientific literature, and presents detailed experimental protocols for assessing stability.

Chemical Structure and Properties

-

IUPAC Name: 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate

-

Molecular Formula: C₁₈H₃₀O₉[1]

-

Appearance: Colorless to light yellow liquid[2]

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of its acrylate ester groups and the polyether backbone. Degradation can occur through several mechanisms, including hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

The ester linkages in the acrylate groups are the most significant points of vulnerability in the this compound molecule. These bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding a carboxylic acid (polyacrylic acid) and an alcohol (polyethylene glycol).

Several factors influence the rate of hydrolysis:

-

pH: Hydrolysis is significantly accelerated under both acidic and basic conditions. Studies on similar poly(ethylene glycol) diacrylate (PEGDA) systems show that degradation rates increase as pH is reduced, which may be due to the autocatalytic effect of the carboxylic acid groups generated during ester hydrolysis.[4]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

Enzymatic Activity: In biological environments, esterase enzymes can catalyze the rapid cleavage of the ester bonds.

The primary degradation mechanism for PEG-diacrylate hydrogels in vivo is the hydrolysis of the acrylate esters.[5][6] This susceptibility is a key feature exploited in the design of biodegradable hydrogels for drug delivery and tissue engineering. Conversely, substituting the acrylate ester with a more stable amide linkage (acrylamide) results in a significantly more hydrolytically stable material, confirming the ester group as the primary site of hydrolytic degradation.[5][6]

Caption: Hydrolytic degradation pathway of this compound.

Thermal Stability

This compound exhibits moderate thermal stability. However, elevated temperatures can accelerate degradation processes and may induce unwanted polymerization, especially in the presence of radical initiators.

Thermogravimetric analysis (TGA) of similar PEGDA-based hydrogels shows that thermal decomposition behavior is influenced by factors such as crosslink density and water content.[7] Differential Scanning Calorimetry (DSC) studies on photopolymerized PEGDA have identified glass transition temperatures (Tg) ranging from 27°C to 56°C, depending on the specific formulation.[8] It is crucial to avoid storing the material at temperatures approaching its decomposition or glass transition temperature to maintain its chemical integrity.

Photo-stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of this compound. This photodegradation can occur through two main pathways:

-

Direct Photolysis: High-energy photons can directly cleave bonds within the molecule.

-

Radical-Mediated Oxidation: UV light can generate reactive oxygen species (e.g., hydroxyl radicals) in aqueous solutions, which can attack the polyether backbone of the PEG chain.[9] This process leads to random chain scission, reducing the molecular weight and altering the material's properties.[10]

Studies on the photodegradation of PEG in aqueous solutions using processes like H₂O₂/UV have identified degradation products including smaller organic acids like formic acid, acetic acid, and glycolic acid.[9][10][11] Therefore, it is essential to protect this compound from light during storage and handling.

Caption: Simplified pathway for oxidative/photodegradation of the PEG chain.

Recommended Storage Conditions

To minimize degradation and ensure a long shelf life, this compound should be stored under specific conditions. The following recommendations are compiled from multiple suppliers.[1][2][12]

| Form | Temperature | Duration | Atmosphere & Conditions |

| Powder/Neat Liquid | -20°C | Up to 3 years | Sealed container, protect from moisture, protect from light.[1][12] |

| 2-8°C or 4°C | Up to 2 years | Sealed in dry conditions.[2] | |

| In Solvent | -80°C | Up to 6 months | Stored under an inert atmosphere (e.g., nitrogen).[1][2] |

| -20°C | Up to 1 month | Stored under an inert atmosphere (e.g., nitrogen).[1][2] |

General Storage Precautions:

-

Moisture: Always store in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis.[1]

-

Inert Atmosphere: For maximum stability, especially once dissolved in a solvent, storing under an inert gas like nitrogen or argon is recommended to prevent oxidation.[1][2]

-

Light: Protect from direct sunlight and UV sources.[12]

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as they can catalyze degradation.[12]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound, particularly after its incorporation into hydrogels, involves monitoring changes in its physical and chemical properties over time under controlled conditions.

Caption: Workflow for a typical in vitro stability study of a PEG-based hydrogel.

Protocol: Hydrolytic Degradation Study of a this compound Hydrogel

This protocol assesses stability by measuring changes in the physical properties of a hydrogel over time.

-

Hydrogel Formation:

-

Prepare a precursor solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

-

Add a photoinitiator (e.g., LAP, Irgacure 2959).

-

Cast the solution into molds of a defined geometry (e.g., discs for swelling/mass loss, rectangular bars for mechanical testing).

-

Polymerize the hydrogels by exposing them to UV light of the appropriate wavelength and intensity for a specified duration.

-

-

Initial Measurements (Time = 0):

-

Remove a subset of hydrogels (n ≥ 3) from the molds.

-

Gently blot the surface to remove excess water and record the initial wet weight (W_w,0).

-

Lyophilize (freeze-dry) the hydrogels until a constant weight is achieved to determine the initial dry weight (W_d,0).

-

Calculate the initial swelling ratio: SR₀ = (W_w,0 - W_d,0) / W_d,0.

-

-

Incubation:

-

Place the remaining hydrogels individually in vials containing a known volume of sterile PBS (pH 7.4).

-

Incubate the vials at 37°C in a shaking incubator.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a subset of hydrogels (n ≥ 3) from the incubation buffer.

-

Record the wet weight (W_w,t) after blotting.

-

Lyophilize the samples to determine the dry weight (W_d,t).

-

-

Data Analysis:

-

Mass Loss (%): Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W_d,0 - W_d,t) / W_d,0] * 100.

-

Swelling Ratio: Calculate the swelling ratio at each time point: SR_t = (W_w,t - W_d,t) / W_d,t.

-

Plot the Mass Loss (%) and Swelling Ratio over time to visualize the degradation profile. An increase in swelling ratio and mass loss indicates network degradation.[5]

-

Key Analytical Techniques for Characterizing Degradation

-

Thermogravimetric Analysis (TGA):

-

Methodology: A small sample of the material (e.g., lyophilized hydrogel) is heated in a controlled atmosphere (e.g., nitrogen) on a microbalance. The mass of the sample is recorded as a function of temperature.

-

Application: To determine the thermal stability and decomposition profile of the polymer. For nanoparticles, it can be used to quantify the polymer mass after evaporating water and other volatiles.[13]

-

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

-

Methodology: The incubation medium (e.g., PBS) in which the hydrogel was degrading is collected. The soluble degradation products are mixed with a matrix and analyzed. The instrument measures the mass-to-charge ratio of the ions.

-

Application: To identify the molecular weights of the soluble polymer fragments released during degradation, providing insight into the degradation mechanism (e.g., recovery of the original PEGDA monomer).[13]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Methodology: The aqueous medium containing degradation products is injected into an HPLC system. Compounds are separated based on their affinity for the stationary phase and detected.

-

Application: Primarily used to separate and quantify small molecule degradation products, such as the organic acids formed during photodegradation.[9]

-

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary routes of degradation are hydrolysis of the acrylate ester linkages and oxidative or photodegradation of the polyether backbone. Hydrolysis is highly dependent on pH and temperature, while photodegradation is a concern upon exposure to UV light. Adherence to strict storage conditions—specifically, low temperature (-20°C for long-term), protection from moisture and light, and use of an inert atmosphere—is essential to preserve the integrity of the molecule. For applications involving biodegradable materials, understanding and characterizing these degradation pathways through systematic experimental studies is crucial for designing materials with predictable and controlled performance.

References

- 1. invivochem.net [invivochem.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorbyt.com [biorbyt.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound|85136-58-9|MSDS [dcchemicals.com]

- 13. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Bis-acrylate-PEG6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data sheet (SDS) information for Bis-acrylate-PEG6 (CAS No. 85136-58-9). Aimed at professionals in research and drug development, this document synthesizes available safety data, outlines relevant experimental methodologies based on OECD guidelines, and visually represents key safety and functional concepts.

Chemical and Physical Properties

This compound, with the molecular formula C18H30O9 and a molecular weight of 390.43, is utilized as a PROTAC (PROteolysis TArgeting Chimera) linker.[1] Its physical form is generally a liquid.[2] For optimal stability, it should be stored in a sealed container in a dry environment at temperatures between 2-8°C.[2]

| Property | Value | Source |

| CAS Number | 85136-58-9 | [2][3] |

| Molecular Formula | C18H30O9 | [3] |

| Molecular Weight | 390.43 | [3] |

| Physical Form | Liquid | [2] |

| Purity | ≥ 98% | [2] |

| Storage Temperature | 2-8°C (Sealed, dry) | [2] |

| Synonyms | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | [2] |

Toxicological Profile and Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards. It is harmful if swallowed and poses a significant risk to aquatic life with long-lasting effects.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Experimental Protocols for Safety Assessment

The toxicological classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

Acute oral toxicity studies aim to determine the adverse effects that occur shortly after a single oral dose of a substance.[4] These guidelines provide methods to rank and classify a substance according to the GHS.[4]

-

Principle: A single dose of the test substance is administered to fasted animals, typically rodents.[5]

-

Methodology: The test can follow several procedures, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425).[4][6] The choice of method influences the number of animals used and the precision of the resulting LD50 estimate.[4]

-

Observations: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[5][7] Body weight changes are also monitored.[5]

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically derived single dose expected to cause death in 50% of the animals.[5]

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation.[8]

-

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[9]

-

Methodology: The test chemical is applied topically to the RhE tissue.[9] After a specific exposure time, the chemical is removed, and the tissue is incubated.[9]

-

Observations: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.[9][10]

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is an irritant.[8][9]

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[11][12]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, typically a rabbit, with the untreated eye serving as a control.[12]

-

Methodology: Before the test, a weight-of-the-evidence analysis of existing data is performed to avoid unnecessary animal testing.[3] If the test is necessary, analgesics and anesthetics are used to minimize pain and distress.[3]

-